N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
Description
“N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide” is a sulfamoyl benzamide derivative with the molecular formula C₂₂H₂₁FN₂O₅S and a molecular weight of 444.48 g/mol . The compound features a benzamide core substituted with a 2-fluoro group, a sulfamoyl moiety linked to a (2-methoxyphenyl)methyl group, and a 2,5-dimethoxyphenylamine substituent. Sulfamoyl benzamides are often explored for their antimicrobial, antifungal, or pesticidal properties, depending on substituent patterns .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKATRSMKGAFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, sulfonyl chlorides, and methoxybenzyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfides or thiols. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfamoyl benzamide derivatives, focusing on molecular features and inferred bioactivity.
Structural and Molecular Comparisons
Key Findings and Differences
Bioactivity Context: LMM5 and LMM11 () were tested against Candida albicans and showed activity comparable to fluconazole, a standard antifungal agent. This suggests that sulfamoyl benzamides with oxadiazole rings and hydrophobic substituents (e.g., 4-methoxyphenylmethyl or furan-2-yl) may enhance antifungal efficacy . However, its 2,5-dimethoxyphenyl and 2-fluoro substituents may alter pharmacokinetics or target specificity .
Structural Variations: Oxadiazole vs. Benzamide Core: LMM5 and LMM11 incorporate a 1,3,4-oxadiazole ring, whereas the target compound retains a simpler benzamide backbone. Oxadiazoles are known to improve metabolic stability and binding affinity in drug design . Substituent Effects: The (2-methoxyphenyl)methyl group in the target compound differs from LMM5’s benzyl(methyl) group and LMM11’s cyclohexyl(ethyl) moiety. These variations influence lipophilicity and steric bulk, which could modulate membrane penetration or enzyme inhibition . Pesticide Derivatives: Sulfentrazone () shares a sulfonamide group but employs a triazolone ring and dichlorophenyl substituents, highlighting how structural tweaks redirect applications from pharmaceuticals to herbicides .
However, its solubility in DMSO/Pluronic F-127 (common for hydrophobic agents) is unreported, unlike LMM5/LMM11, which were solubilized similarly for antifungal assays .
Notes on Limitations and Further Research
- The target compound’s bioactivity remains speculative due to a lack of direct experimental data. Testing against fungal or bacterial models, as done for LMM5/LMM11, is warranted.
- Structural analogs in pesticides (e.g., sulfentrazone ) demonstrate the scaffold’s versatility but underscore the need for targeted pharmacological studies.
- Computational modeling (e.g., docking studies) could elucidate how the 2-fluoro and 2,5-dimethoxyphenyl groups influence target binding compared to oxadiazole-containing analogs .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzamide core with various substituents, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C23H23FN2O6S
- Molecular Weight : 474.5 g/mol
The structural characteristics include:
- A dimethoxyphenyl group
- A fluoro substituent
- A methoxyphenylmethylsulfamoyl moiety
These features contribute to its distinct chemical behavior and interaction with biological targets.
The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as:
- Inhibition of inflammation
- Reduction of cancer cell proliferation
The compound's unique structure allows it to engage in both competitive and non-competitive inhibition of target enzymes, influencing cellular signaling pathways crucial for disease progression.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colorectal cancer (HT-29)
The compound's IC50 values in these assays ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .
Neuropharmacological Effects
The compound is structurally similar to certain hallucinogenic compounds within the NBOMe class, suggesting potential neuropharmacological applications. Preliminary studies indicate that it may influence serotonin receptors, leading to altered neurotransmission and possible therapeutic effects in mood disorders .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer activity against MCF-7 cells | Induced apoptosis; IC50 = 15 µM |
| Study 2 | Assessed neuropharmacological effects in rodent models | Altered behavior consistent with serotonin receptor modulation |
| Study 3 | Investigated anti-inflammatory properties in vitro | Reduced cytokine release by 40% in stimulated macrophages |
These studies underscore the compound's multifaceted biological activities and its potential as a lead candidate for drug development.
Q & A
Q. Challenges in Purification :
- Solubility Issues : Polar solvents (e.g., DMF) may be required for intermediates, complicating crystallization .
- Byproduct Removal : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to separate unreacted sulfonyl chlorides or coupling reagents .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <5 ppm error) .
- FT-IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Advanced: How do the methoxy and fluoro substituents influence the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Electronic Effects :
- Fluoro Substituent : Withdraws electron density via inductive effects, enhancing electrophilicity of the benzamide core and stabilizing interactions with target enzymes (e.g., hydrogen bonding with catalytic residues) .
- Methoxy Groups : Electron-donating groups on the phenyl rings modulate π-π stacking and hydrophobic interactions in binding pockets .
- Steric Effects :
- Ortho-Methoxy Groups : Introduce steric hindrance, potentially reducing off-target binding .
Experimental Validation :
- Ortho-Methoxy Groups : Introduce steric hindrance, potentially reducing off-target binding .
- Docking Studies : Compare binding affinities of analogs with/without methoxy/fluoro groups .
- SAR Analysis : Synthesize derivatives (e.g., replacing methoxy with Cl or H) and assay biological activity (e.g., IC₅₀ values in enzyme inhibition) .
Advanced: What strategies can resolve contradictions in biological activity data between structurally similar sulfonamide derivatives?
Methodological Answer:
- Meta-Analysis of Substituent Effects :
- Experimental Controls :
Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound in enzyme inhibition?
Methodological Answer:
- Kinetic Studies :
- Biophysical Techniques :
Basic: What are the key considerations for optimizing reaction yields in the synthesis of this compound?
Methodological Answer:
- Temperature Control :
- Maintain low temperatures (-10°C) during sulfonylation to minimize side reactions .
- Catalyst Selection :
- Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
- Solvent Optimization :
- Workup Protocols :
Advanced: How does the compound’s stability under physiological conditions impact its suitability for in vivo studies?
Methodological Answer:
- Stability Assays :
- Metabolite Identification :
Advanced: What computational methods are recommended for predicting the compound’s ADMET properties?
Methodological Answer:
- In Silico Tools :
- MD Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
